molecular formula C7HBrCl3NS B12952799 2-Bromo-4,6,7-trichlorobenzo[d]thiazole

2-Bromo-4,6,7-trichlorobenzo[d]thiazole

Cat. No.: B12952799
M. Wt: 317.4 g/mol
InChI Key: NIDAMFDKVHRMMI-UHFFFAOYSA-N
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Description

2-Bromo-4,6,7-trichlorobenzo[d]thiazole is a heterocyclic compound containing a thiazole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6,7-trichlorobenzo[d]thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination and chlorination of benzo[d]thiazole derivatives. The reaction conditions often include the use of bromine and chlorine sources, along with suitable solvents and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6,7-trichlorobenzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with varying oxidation states .

Mechanism of Action

The mechanism of action of 2-Bromo-4,6,7-trichlorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bromo-4,6,7-trichlorobenzo[d]thiazole include other halogenated benzo[d]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7HBrCl3NS

Molecular Weight

317.4 g/mol

IUPAC Name

2-bromo-4,6,7-trichloro-1,3-benzothiazole

InChI

InChI=1S/C7HBrCl3NS/c8-7-12-5-3(10)1-2(9)4(11)6(5)13-7/h1H

InChI Key

NIDAMFDKVHRMMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1Cl)Cl)SC(=N2)Br)Cl

Origin of Product

United States

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